molecular formula C8H7BrN2O2 B556508 5-Bromo-7-nitroindoline CAS No. 80166-90-1

5-Bromo-7-nitroindoline

Cat. No. B556508
CAS RN: 80166-90-1
M. Wt: 243.06 g/mol
InChI Key: VXKXMHDXFLFIFI-UHFFFAOYSA-N
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Description

5-Bromo-7-nitroindoline is a chemical compound with the molecular formula C8H7BrN2O2 . It has a molecular weight of 243.06 g/mol . It is a solid substance and its IUPAC name is 5-bromo-7-nitro-2,3-dihydro-1H-indole .


Molecular Structure Analysis

The molecular structure of 5-Bromo-7-nitroindoline includes 13 heavy atoms . Its InChI code is 1S/C8H7BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2 and its InChIKey is VXKXMHDXFLFIFI-UHFFFAOYSA-N . Its canonical SMILES is C1CNC2=C1C=C(C=C2N+[O-])Br .


Chemical Reactions Analysis

5-Bromo-7-nitroindoline can undergo one-photon and two-photon photolysis at 350 and 710 nm, respectively . The photolysis with 350 nm light results in 5-bromo-7-nitrosoindoline, which is in equilibrium with its dimeric form(s), as supported by experiment and theory .


Physical And Chemical Properties Analysis

5-Bromo-7-nitroindoline is a solid substance . It has a molecular weight of 243.06 g/mol . Its exact mass and monoisotopic mass are 241.96909 g/mol . It has a topological polar surface area of 57.8 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 .

Scientific Research Applications

  • Pharmaceuticals and Intermediates

    • Field : Pharmaceutical Chemistry
    • Application : 5-Bromo-7-nitroindoline is used as pharmaceuticals and intermediates . This means it can be used in the synthesis of various pharmaceutical compounds.
  • Photoreactive Compounds

    • Field : Photochemistry
    • Application : 5-Bromo-7-nitroindoline is used in the synthesis of photoreactive compounds . These compounds are attractive as photocleavable protecting groups and “caged” compounds for the light-induced release (“uncaging”) of biologically active compounds .
    • Method : The synthesis involves the creation of 5-bromo-7-nitroindoline-S-thiocarbamates, a new class of photoreactive compounds . The compound can undergo one-photon and two-photon photolysis at 350 and 710 nm, respectively .
    • Results : The photolysis with 350 nm light results in 5-bromo-7-nitrosoindoline, which is in equilibrium with its dimeric form(s) . This expands the scope of photoreactive 7-nitroindoline derivatives and informs the development of novel photocleavable compounds .

Safety And Hazards

5-Bromo-7-nitroindoline may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Future Directions

The study of 5-Bromo-7-nitroindoline expands the scope of photoreactive 7-nitroindoline derivatives and informs the development of novel photocleavable compounds . Its photolytic properties make these compounds attractive as photocleavable protecting groups and “caged” compounds for the light-induced release (“uncaging”) of biologically active compounds and as acylating reagents under neutral conditions .

properties

IUPAC Name

5-bromo-7-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKXMHDXFLFIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701001044
Record name 5-Bromo-7-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-nitroindoline

CAS RN

80166-90-1
Record name 5-Bromo-7-nitroindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80166-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-nitroindoline
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Record name 5-Bromo-7-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001044
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Record name 5-bromo-7-nitroindoline
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Synthesis routes and methods

Procedure details

1-Acetyl-5-bromo-7-nitroindoline (5.05 g, 17.7 mmol) was added to a mixture comprising 6 ml of ethanol and 40 ml of 6N hydrochloric acid. The obtained mixture was heated under reflux for 3 hours, neutralized with sodium carbonate and extracted with ethyl acetate. The organic phase was washed with water, dried over magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography to give 4.13 g of 5-bromo-7-nitroindoline. This compound (301 mg, 1.24 mmol) was added to 10 ml of toluene, followed by the addition of 580 mg (2.55 mmol) of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The obtained mixture was refluxed by heating under stirring for 3.5 hours and filtered to remove insolubles. The filtrate was concentrated and the obtained residue was purified by silica gel column chromatography to give 252 mg of the title compound.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
RK Arn, G Goissis, YP Mascarenhas… - Zeitschrift für …, 1994 - degruyter.com
The crystal structure of the title compound, BrC 8 H 7 N 2 0 2 , (BNI hereafter) has been determined from three – dimensional X-ray diffraction data. The structure is orthorhombic, P2 1 2 …
Number of citations: 1 www.degruyter.com
PT Baily, HP Del Castillo, I Vinales, JEM Urbay… - ACS …, 2023 - ACS Publications
… Here we demonstrate the short and efficient synthesis of 5-bromo-7-nitroindoline-S-… Using 5-bromo-7-nitroindoline-S-ethylthiocarbamate as a model compound, we show that it …
Number of citations: 7 pubs.acs.org
S Weigl - 1988 - macsphere.mcmaster.ca
This thesis describes a study of the photosolvolysis of N-benzoyl-5-bromo-7-nitroindoline. The investigation was instigated because N-acyl-5-bromo-7-nitroindolines have been …
Number of citations: 3 macsphere.mcmaster.ca
B Amit, DA Ben-Efraim, A Patchornik - Journal of the American …, 1976 - ACS Publications
… Irradiation of amides 1, derived from 5-bromo-7-nitroindoline (2a) and 5,7-dinitroindoline (2b), in the presence of water, furnished the free carboxylic acids (Table I) and the starting …
Number of citations: 109 pubs.acs.org
HPDC Vázquez, PT Baily, K Michael - 2021.biomaterials.org
… The common synthetic precursor for all of them is nitroindoline 1, produced by the Suzuki cross-coupling of 5-bromo-7nitroindoline and a boronic ester (unpublished data). To …
Number of citations: 2 2021.biomaterials.org
A Hassner, D Yagudayev, TK Pradhan, A Nudelman… - Synlett, 2007 - thieme-connect.com
… In conclusion, the 5-bromo-7-nitroindoline moiety 2 was successfully used to protect primary and secondary aliphatic amines and an aromatic amine, in good yields, as urea derivatives …
Number of citations: 21 www.thieme-connect.com
MB Mortensen, FS Kamounah… - Organic preparations …, 1996 - Taylor & Francis
… Amides of 5,7-dinitroindoline and of 5-bromo-7-nitroindoline have been used as photolabile protective groups for carboxylic acids’s2 as well as … 5-Bromo-7-nitroindoline has been …
Number of citations: 11 www.tandfonline.com
K Moth-Poulsen, V Kofod-Hansen… - Bioconjugate …, 2010 - ACS Publications
… We synthesized and employed a new derivative of 5-bromo-7-nitroindoline to attach nucleophilic molecules and proteins to gold surfaces by photochemical activation. The reaction can …
Number of citations: 9 pubs.acs.org
K Vízvárdi, C Kreutz, AS Davis, VP Lee, BJ Philmus… - Chemistry …, 2003 - journal.csj.jp
… Based on the discovery that N-acyl-5-bromo-7-nitroindoline can undergo photocoupling with nucleophiles in the absence of tertiary amines,4;5 the following initial questions were raised…
Number of citations: 25 www.journal.csj.jp
HPDC Vázquez, K Michael - 2019.biomaterials.org
… Our crosslinkers are synthesized from the commercially available starting materials 5-bromo-7-nitroindoline or 5carboxylic acid indole (Figure 1). Results: Two novel nitroindoline-…
Number of citations: 3 2019.biomaterials.org

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